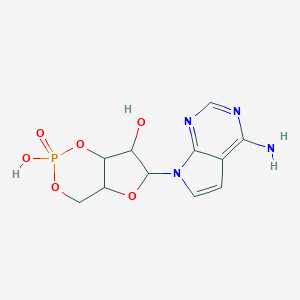
Tubercidin 3', 5'-cyclic phosphate sesquihydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tubercidin 3’, 5’-cyclic phosphate sesquihydrate is a biochemical compound known for its significant role in scientific research. It is a derivative of tubercidin, an antibiotic purine ribonucleoside that substitutes for adenosine in biological systems. This compound is particularly noted for its inhibitory effects on the metabolism of nucleic acids when incorporated into DNA and RNA .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Tubercidin 3’, 5’-cyclic phosphate sesquihydrate involves the phosphorylation of tubercidin. The process typically requires the use of phosphoribosylpyrophosphate and 7-carboxy-7-deazaguanine as starting materials. The reaction is catalyzed by specific enzymes such as TubE and TubD, which facilitate the construction of the deazapurine nucleoside scaffold and the subsequent phosphorylation .
Industrial Production Methods
Industrial production of Tubercidin 3’, 5’-cyclic phosphate sesquihydrate is generally achieved through microbial fermentation using Streptomyces tubercidicus. This method leverages the natural biosynthetic pathways of the microorganism to produce the compound in large quantities. The fermentation process is followed by extraction and purification steps to isolate the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
Tubercidin 3’, 5’-cyclic phosphate sesquihydrate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often facilitated by oxidizing agents.
Substitution: Tubercidin can undergo nucleophilic substitution reactions, where nucleophiles replace leaving groups in the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as NADPH, and nucleophiles like ammonia. The reactions typically occur under controlled conditions, including specific pH levels and temperatures to ensure optimal yields.
Major Products Formed
The major products formed from these reactions include various derivatives of tubercidin, such as 7-deazapurine nucleosides and their phosphorylated forms. These products retain the biological activity of the parent compound and are often used in further research .
Applications De Recherche Scientifique
Tubercidin 3’, 5’-cyclic phosphate sesquihydrate has a wide range of applications in scientific research:
Chemistry: It is used as a tool to study nucleic acid metabolism and the effects of nucleoside analogs on biochemical pathways.
Biology: The compound is employed in cellular studies to investigate the mechanisms of nucleic acid synthesis and degradation.
Mécanisme D'action
The mechanism of action of Tubercidin 3’, 5’-cyclic phosphate sesquihydrate involves its incorporation into DNA and RNA, where it substitutes for adenosine. This incorporation disrupts the normal metabolism of nucleic acids, leading to the inhibition of DNA and RNA synthesis. The compound targets purine nucleoside phosphorylase and other enzymes involved in nucleic acid metabolism, thereby exerting its cytotoxic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Toyocamycin: Another nucleoside analog with similar inhibitory effects on nucleic acid metabolism.
Sangivamycin: Known for its potent cytotoxic properties and structural similarity to tubercidin.
Formycin: An analog of inosine with unique C-C linkage of the base to the sugar.
Uniqueness
Tubercidin 3’, 5’-cyclic phosphate sesquihydrate is unique due to its specific structure, which includes a 7-deazapurine core linked to a ribose moiety by an N-glycosidic bond. This structure confers distinct biological activities, making it a valuable tool in research and potential therapeutic applications .
Propriétés
Numéro CAS |
16719-36-1 |
|---|---|
Formule moléculaire |
C11H13N4O6P |
Poids moléculaire |
328.22 g/mol |
Nom IUPAC |
(4aR,6R,7R,7aS)-6-(4-aminopyrrolo[2,3-d]pyrimidin-7-yl)-2-hydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol |
InChI |
InChI=1S/C11H13N4O6P/c12-9-5-1-2-15(10(5)14-4-13-9)11-7(16)8-6(20-11)3-19-22(17,18)21-8/h1-2,4,6-8,11,16H,3H2,(H,17,18)(H2,12,13,14)/t6-,7-,8-,11-/m1/s1 |
Clé InChI |
LCYHXWIEMRESTK-KCGFPETGSA-N |
SMILES |
C1C2C(C(C(O2)N3C=CC4=C(N=CN=C43)N)O)OP(=O)(O1)O |
SMILES isomérique |
C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=CC4=C(N=CN=C43)N)O)OP(=O)(O1)O |
SMILES canonique |
C1C2C(C(C(O2)N3C=CC4=C(N=CN=C43)N)O)OP(=O)(O1)O |
Synonymes |
tubercidin 3',5'-cyclic phosphate |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















